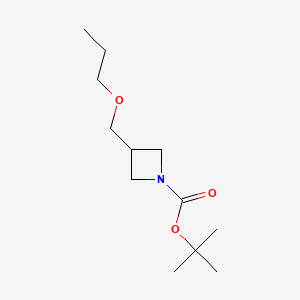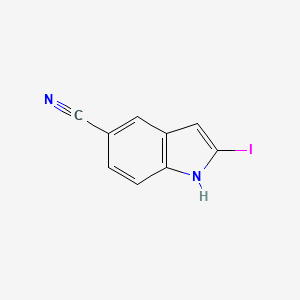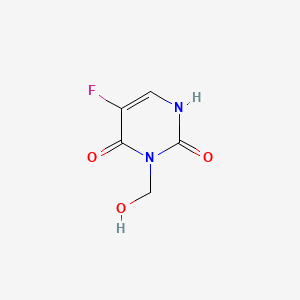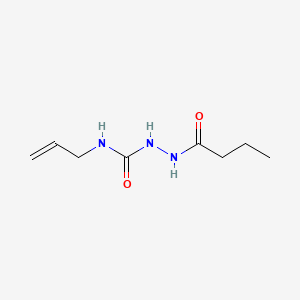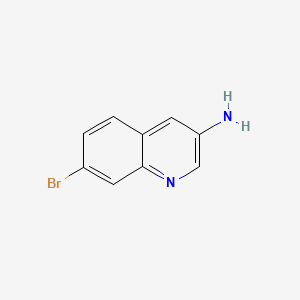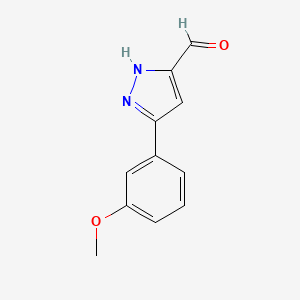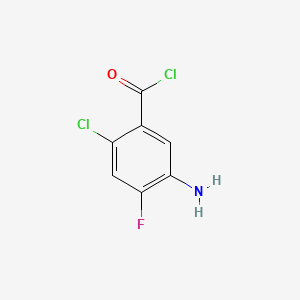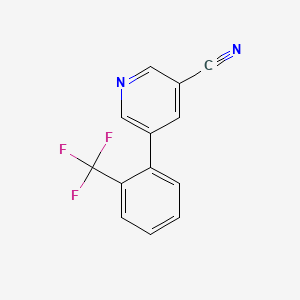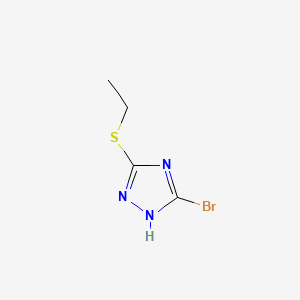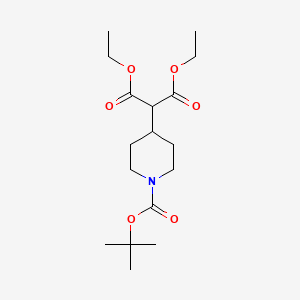
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
概要
説明
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate is a chemical compound with the molecular formula C17H29NO6 and a molecular weight of 343.42 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate typically involves the reaction of diethyl malonate with 1-(tert-butoxycarbonyl)piperidin-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including purification steps like recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or THF.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Diethyl malonate and 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
Reduction: Corresponding alcohol derivatives.
科学的研究の応用
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate involves its reactivity towards nucleophiles and electrophiles. The ester groups and the piperidine ring provide sites for chemical modifications, allowing the compound to interact with various molecular targets. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under acidic conditions to reveal the active piperidine moiety .
類似化合物との比較
Similar Compounds
Diethyl malonate: Lacks the piperidine and Boc groups, making it less versatile in certain synthetic applications.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Contains the piperidine and Boc groups but lacks the ester functionality, limiting its reactivity in ester-based reactions.
Uniqueness
Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate is unique due to its combination of ester, piperidine, and Boc groups, which provide multiple sites for chemical modifications and make it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h12-13H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKHGFZJAIMEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732481 | |
| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-02-2 | |
| Record name | Propanedioic acid, 2-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [1-(tert-butoxycarbonyl)piperidin-4-yl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

